molecular formula C15H13N3OS B11763300 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11763300
M. Wt: 283.4 g/mol
InChI Key: NRQSBDATDYTEIB-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole derivative characterized by a triazole core substituted with a 3-methoxyphenyl group at position 4, a phenyl group at position 5, and a thiol (-SH) group at position 2. This compound is synthesized via cyclization of hydrazinecarbothioamide precursors, as described in methods analogous to those for related triazoles (e.g., cyclization of N-substituted hydrazinecarbothioamides under acidic or basic conditions) . Its structural versatility allows for derivatization, particularly at the thiol group, enabling applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N3OS/c1-19-13-9-5-8-12(10-13)18-14(16-17-15(18)20)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,20)

InChI Key

NRQSBDATDYTEIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acylation of Thiosemicarbazide Derivatives

The first step involves acylating thiosemicarbazide with 3-methoxybenzoyl chloride to form N-(3-methoxybenzoyl)thiosemicarbazide (Compound 1a):

Thiosemicarbazide+3-Methoxybenzoyl chlorideEtOH, refluxCompound 1a\text{Thiosemicarbazide} + \text{3-Methoxybenzoyl chloride} \xrightarrow{\text{EtOH, reflux}} \text{Compound 1a}

Conditions : Ethanol solvent, reflux at 80°C for 6–8 hours.

Cyclization to Form Triazole-Thione Intermediate

Compound 1a undergoes cyclization in basic media to yield 3-(3-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione (Compound 3a):

Compound 1a2N NaOH, ΔCompound 3a\text{Compound 1a} \xrightarrow{\text{2N NaOH, Δ}} \text{Compound 3a}

Conditions : 2N NaOH, heating at 100°C for 4 hours.

S-Alkylation to Introduce Thiol Group

The thione (Compound 3a) is alkylated with 1-iodobutane or brominated ketones to form the final thiol derivative:

Compound 3a+1-IodobutaneDMF, K2CO34-(3-Methoxyphenyl)-5-Phenyl-4H-1,2,4-Triazole-3-Thiol\text{Compound 3a} + \text{1-Iodobutane} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{4-(3-Methoxyphenyl)-5-Phenyl-4H-1,2,4-Triazole-3-Thiol}

Conditions : Dimethylformamide (DMF) solvent, potassium carbonate base, 12-hour reflux.

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterOptimal ValueImpact on YieldSource
Cyclization Temp 100°CMaximizes ring closure
Alkylation Solvent DMFEnhances nucleophilicity of thione
Reaction Time 4–12 hoursPrevents over-alkylation

Base Selection

  • Potassium carbonate : Higher yields (78–82%) compared to sodium hydroxide due to milder conditions.

  • Excess base : Avoided to reduce side reactions (e.g., hydrolysis of methoxy groups).

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) achieve >95% purity.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) for isolating minor byproducts.

Spectroscopic Characterization

TechniqueKey SignalsSource
IR Spectroscopy 2560 cm⁻¹ (S-H stretch)
¹H NMR (DMSO-d₆)δ 3.80 (s, OCH₃), δ 7.20–7.50 (m, Ph)
Mass Spectrometry m/z 283.4 [M+H]⁺

Comparative Analysis of Synthetic Routes

Method A vs. Method B

FeatureMethod A (Direct Cyclization)Method B (Stepwise Alkylation)
Yield 68%82%
Purity 92%97%
Reaction Time 8 hours12 hours
Scalability Limited by solvent volumeSuitable for industrial scale

Method B’s higher yield stems from controlled alkylation conditions, while Method A offers faster synthesis at the expense of purity.

Challenges and Mitigation Strategies

Common Issues

  • Byproduct Formation : Over-alkylation or oxidation of thiol groups.

  • Low Solubility : Triazole-thiols precipitate prematurely in polar solvents.

Solutions

  • Inert Atmosphere : Nitrogen gas prevents thiol oxidation.

  • Co-solvents : DMF-water mixtures improve intermediate solubility.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Reduce reaction time by 40% via precise temperature control.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Triazole derivatives are recognized for their broad spectrum of biological activities. The specific compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Triazole derivatives are known for their effectiveness against a range of microbial strains. The compound has demonstrated the ability to inhibit both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.
  • Anticancer Properties : Studies have indicated that triazole derivatives can exhibit selective cytotoxicity against cancer cells. For instance, related compounds have shown effectiveness against melanoma cell lines, highlighting their potential in cancer treatment.
  • Anti-inflammatory Effects : Research shows that triazole compounds can inhibit pro-inflammatory cytokines, which may have implications for treating inflammatory diseases.

Case Study 1: Anticancer Activity

A notable study investigated the effects of a related triazole derivative on melanoma cells. The compound exhibited a 4.9-fold increase in toxicity towards cancer cells compared to normal cells. It induced cell cycle arrest at the S phase and reduced melanin production in these cells, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research on various triazole derivatives has indicated significant antimicrobial activity. The mechanisms often involve disruption of fungal cell wall synthesis or interference with nucleic acid synthesis, demonstrating the compound's potential in combating resistant microbial strains.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids and proteins, affecting their function. The compound’s ability to modulate signaling pathways and induce apoptosis in cancer cells is of particular interest in medicinal research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl rings significantly impacts physicochemical and biological properties:

  • This compound has been used in S-alkylation reactions to generate secondary alcohols, demonstrating reactivity differences due to substituent orientation .
  • 4-(4-Nitrophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the triazole ring.

Functional Group Variations

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Replacing the methoxyphenyl group with an amino (-NH₂) group enables Schiff base formation. Derivatives like 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (e.g., compound 5e) show potent antibacterial activity against Staphylococcus aureus, outperforming streptomycin in some cases .
  • Halogen-Substituted Derivatives: 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: The bromine atom introduces halogen bonding capabilities, enhancing interactions with biological targets. This compound undergoes S-alkylation to form racemic alcohols, with tautomerism (thiol vs. thione forms) influencing reaction pathways .

Physicochemical Properties

  • Solubility: Methoxy and ethoxy groups improve solubility in polar solvents (e.g., ethanol, DMF) compared to nonpolar substituents like methyl .
  • Tautomerism : Thiol-thione tautomerism (e.g., in 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) affects reactivity, with the thione form favoring N-alkylation and the thiol form enabling S-alkylation .

Biological Activity

4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, cytotoxic effects, and potential therapeutic applications.

  • CAS Number : 914206-78-3
  • Molecular Formula : C15H13N3OS
  • Molecular Weight : 283.35 g/mol
  • Structure :
    SC1 NN C C C C2 CC C2OC N1\text{SC1 NN C C C C2 CC C2OC N1}

Synthesis

The synthesis of 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been explored, including alkylation and condensation reactions involving thiol derivatives.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
Human Melanoma IGR3912.5High cytotoxicity
Triple-negative Breast Cancer MDA-MB-23115.0Moderate cytotoxicity
Pancreatic Carcinoma Panc-120.0Moderate cytotoxicity

The compound exhibited selective toxicity towards cancer cells compared to normal cells, indicating its potential for targeted cancer therapy .

The mechanism by which 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exerts its anticancer effects is believed to involve:

  • Inhibition of key signaling pathways involved in cell proliferation.
  • Induction of apoptosis in cancer cells.
  • Disruption of cancer cell migration and invasion .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

  • Study on Melanoma Cells : A recent study evaluated the compound's effect on melanoma cells using an MTT assay. Results indicated a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 µM .
  • Colorectal Cancer Evaluation : In another study focusing on colorectal cancer cell lines (HT-29), the compound demonstrated significant antiproliferative activity with IC50 values comparable to established chemotherapeutics .

Q & A

Basic Synthesis and Structural Confirmation

Q: What are the standard protocols for synthesizing 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, and how is its structure validated? A: The compound is typically synthesized via multi-step condensation reactions starting from substituted phenylhydrazines and thiocarbazides. Key steps include cyclization under reflux in polar solvents (e.g., ethanol) and acid catalysis. Structural validation employs:

  • IR spectroscopy to confirm thiol (-SH) and triazole ring vibrations (~2550 cm⁻¹ for S-H stretch).
  • ¹H NMR to verify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm).
  • Elemental analysis for C, H, N, S composition.
    Advanced validation may use X-ray crystallography to resolve tautomeric forms (e.g., thione vs. thiol) .

Advanced Structural Analysis

Q: How can computational methods complement experimental data in resolving tautomerism or conformational flexibility? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict stable tautomers (thione vs. thiol) and compare theoretical vs. experimental NMR/IR spectra. Molecular electrostatic potential (MEP) maps identify reactive sites for electrophilic/nucleophilic attacks .

Basic Biological Activity Screening

Q: What methodologies are used for initial biological activity profiling of this compound? A: Standard assays include:

  • Antimicrobial testing via agar diffusion or microdilution (MIC determination).
  • Antioxidant activity using DPPH radical scavenging.
  • Cytotoxicity assays (e.g., MTT on cancer cell lines).
    Positive controls (e.g., ciprofloxacin for antimicrobials) and dose-response curves are critical .

Advanced Bioactivity Mechanisms

Q: How can researchers investigate the molecular interactions of this compound with biological targets? A: Use molecular docking (AutoDock Vina, Glide) to predict binding modes to enzymes (e.g., CYP450, kinases). Pair with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions via kinetic inhibition assays .

Data Contradiction Resolution

Q: How to address discrepancies in reported bioactivity across studies? A:

  • Re-evaluate purity : HPLC or LC-MS to rule out impurities (>95% purity required).
  • Standardize assays : Adopt CLSI guidelines for antimicrobial studies.
  • Control tautomerism : Use crystallography or NMR to confirm dominant forms under assay conditions .

Derivative Design for SAR Studies

Q: What strategies optimize S-alkyl derivatives to explore structure-activity relationships (SAR)? A:

  • S-Alkylation : React with alkyl halides (e.g., iodomethane) in basic media (K₂CO₃/DMF).
  • Functional group variation : Introduce electron-withdrawing (NO₂) or donating (OCH₃) groups on aryl rings.
  • ADME screening : Use SwissADME to prioritize derivatives with favorable pharmacokinetics .

Spectroscopic vs. Computational Validation

Q: How to integrate experimental and computational data for robust characterization? A:

  • Overlay DFT-calculated IR/NMR spectra with experimental data (RMSD <5% for key peaks).
  • TD-DFT predicts UV-Vis absorption bands; compare with experimental λmax.
  • Hirshfeld analysis (X-ray) quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) .

Pharmacokinetic Profiling

Q: What in silico tools predict the compound’s ADME properties? A:

  • SwissADME : Assess Lipinski’s Rule of Five, bioavailability radar.
  • pkCSM : Predict blood-brain barrier permeability and CYP450 inhibition.
  • Boiled-egg model (SwissADME) visualizes gastrointestinal absorption vs. CNS penetration .

Mechanistic Studies in Drug Resistance

Q: How to evaluate efficacy against drug-resistant strains or cellular efflux mechanisms? A:

  • Efflux pump inhibition : Combine with sub-inhibitory concentrations of verapamil (P-gp inhibitor).
  • Resistant strain panels : Test on methicillin-resistant S. aureus (MRSA) or fluconazole-resistant C. albicans.
  • Gene expression profiling (qPCR) for efflux pump regulators (e.g., mdr1, cdr1) .

Stability and Storage Optimization

Q: What conditions prevent degradation during storage? A:

  • Temperature : Store at –20°C in amber vials to block light-induced oxidation.
  • Solvent : Use anhydrous DMSO for long-term stock solutions; avoid aqueous buffers (pH >7 accelerates hydrolysis).
  • Characterize degradation : LC-MS to identify byproducts (e.g., disulfide dimers) .

Cross-Disciplinary Applications

Q: How can this compound be adapted for material science or environmental research? A:

  • Coordination chemistry : Synthesize metal complexes (Cu²⁺, Zn²⁺) for catalytic applications (e.g., Suzuki coupling).
  • Sensor development : Functionalize with fluorophores for heavy metal detection (Hg²⁺, Pb²⁺).
  • Photodynamic therapy : Conjugate with porphyrins for ROS generation under UV .

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